molecular formula C18H16N2O B3280450 2-Cyclobutyl-1-phenylquinazolin-4(1H)-one CAS No. 71567-80-1

2-Cyclobutyl-1-phenylquinazolin-4(1H)-one

Cat. No.: B3280450
CAS No.: 71567-80-1
M. Wt: 276.3 g/mol
InChI Key: RAZCPUYVQXIUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutyl-1-phenylquinazolin-4(1H)-one is an organic compound that belongs to the quinazolinone family. It is a cyclic derivative of quinazoline and has a unique structure that makes it a promising candidate for scientific research. This compound has been studied extensively due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-1-phenylquinazolin-4(1H)-one is not fully understood. However, it has been shown to act as an inhibitor of protein kinases, which play a crucial role in the development and progression of cancer. By inhibiting these kinases, this compound may prevent the proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which play a crucial role in the development and progression of cancer. Additionally, it has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Cyclobutyl-1-phenylquinazolin-4(1H)-one in lab experiments include its unique structure, which makes it a promising candidate for scientific research. Additionally, it has been shown to exhibit promising activity against a variety of diseases, making it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include its relatively low solubility, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of 2-Cyclobutyl-1-phenylquinazolin-4(1H)-one. These include:
1. Further optimization of the synthesis method to improve yield and purity of the final product.
2. More extensive studies on the mechanism of action of this compound, including its potential side effects.
3. Development of more potent derivatives of this compound for drug development.
4. Investigation of the potential applications of this compound in the treatment of other diseases, such as infectious diseases and metabolic disorders.
5. Further studies on the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route.
Conclusion:
This compound is a promising candidate for scientific research due to its unique structure and potential applications in the field of medicinal chemistry. It has been shown to exhibit promising activity against a variety of diseases, including cancer, inflammation, and neurological disorders. However, more research is needed to fully understand its mechanism of action and potential side effects. The future directions for the research and development of this compound include further optimization of the synthesis method, development of more potent derivatives, and investigation of its potential applications in the treatment of other diseases.

Scientific Research Applications

2-Cyclobutyl-1-phenylquinazolin-4(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit promising activity against a variety of diseases, including cancer, inflammation, and neurological disorders. This compound has been studied as a potential inhibitor of protein kinases, which play a crucial role in the development and progression of cancer. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Properties

IUPAC Name

2-cyclobutyl-1-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c21-18-15-11-4-5-12-16(15)20(14-9-2-1-3-10-14)17(19-18)13-7-6-8-13/h1-5,9-13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZCPUYVQXIUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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